Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine
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Overview
Description
Butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine is a complex organic compound that features a unique spirocyclic structure This compound is part of the indole derivative family, which is known for its significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine typically involves multiple steps, starting with the formation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to modify the spirocyclic structure or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction could lead to the formation of more saturated spirocyclic compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Indole derivatives are known for their pharmacological activities, and this compound could be explored for drug development.
Industry: The unique structure of the compound may find applications in materials science and the development of novel polymers.
Mechanism of Action
The mechanism of action of Butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Oxindole: An oxidized derivative of indole with potential biological activities.
Spiroindolines: Compounds with a spirocyclic structure similar to Butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine.
Uniqueness
Butyl({1’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine is unique due to its combination of a spirocyclic structure, indole moiety, and sulfamoyl group. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H21N3O2S |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
2'-(butylsulfamoylimino)-1'-methylspiro[cyclopropane-1,3'-indole] |
InChI |
InChI=1S/C15H21N3O2S/c1-3-4-11-16-21(19,20)17-14-15(9-10-15)12-7-5-6-8-13(12)18(14)2/h5-8,16H,3-4,9-11H2,1-2H3 |
InChI Key |
MJHXZRXXAATBCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)N=C1C2(CC2)C3=CC=CC=C3N1C |
Origin of Product |
United States |
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